molecular formula C12H13BrO3 B597472 Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate CAS No. 107048-59-9

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate

Cat. No.: B597472
CAS No.: 107048-59-9
M. Wt: 285.137
InChI Key: MGUDGDSNHPKOLL-UHFFFAOYSA-N
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Description

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate is an organic compound belonging to the class of brominated phenylpropanoates. It is a colorless liquid commonly used in various scientific research fields due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate typically involves the bromination of a suitable precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of safer and more environmentally friendly solvents is also a consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenylpropanoates.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: In the study of enzyme inhibition and as a probe for biological pathways.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic reactions, while the methoxy group can engage in hydrogen bonding or other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(chloromethyl)phenyl]-3-methoxyprop-2-enoate
  • Methyl 2-[2-(iodomethyl)phenyl]-3-methoxyprop-2-enoate
  • Methyl 2-[2-(fluoromethyl)phenyl]-3-methoxyprop-2-enoate

Uniqueness

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interactions with biological targets.

Biological Activity

Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate, also known as a methoxyacrylate compound, has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C11H11BrO3C_{11}H_{11}BrO_3 and features a methoxy group, a bromomethyl substituent, and an enone functional group. Its structure is critical to its biological activity, influencing its interaction with various biological targets.

Biological Activities

1. Antiviral Activity

Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated significant antiviral effects against various viruses. The effective concentration (EC50) values were reported as follows:

CompoundEC50 (μg/mL)
This compound125.3 - 181.7
Lead Compound 6f259.6 - 582.4
Ningnanmycin440.5 - 549.1
Ribavirin677.4 - 690.3

These results indicate that the compound exhibits superior antiviral activity compared to established antiviral agents, suggesting its potential as a lead compound for further development in antiviral therapy .

2. Insecticidal Properties

The compound has been investigated for its insecticidal properties against mosquito vectors responsible for transmitting diseases such as malaria and dengue fever. Research indicates that methoxyacrylate compounds can effectively disrupt the life cycle of these insects, reducing their populations and thereby mitigating disease transmission risks. The mode of action involves interference with the insect's hormonal regulation and reproductive capabilities .

3. Fungicidal Activity

This compound has also shown promise as a fungicide. It is effective against various phytopathogenic fungi, including those resistant to conventional fungicides. The compound acts by inhibiting mitochondrial respiration in fungi, which is crucial for their survival and proliferation .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits specific enzymes involved in viral replication and fungal metabolism.
  • Hormonal Disruption : In insects, it disrupts hormonal pathways that regulate growth and reproduction.
  • Oxidative Stress Induction : It increases reactive oxygen species (ROS) levels in target organisms, leading to cellular damage.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Antiviral Efficacy : A study conducted on tobacco plants treated with this compound showed enhanced defensive enzyme activities (SOD, CAT, POD), correlating with reduced viral load in infected plants .
  • Insect Control Trials : Field trials demonstrated a significant reduction in mosquito populations when treated with formulations containing this compound, leading to decreased incidences of mosquito-borne diseases .
  • Fungal Resistance Management : In agricultural settings, the application of this compound helped manage resistant strains of fungi, showcasing its utility in integrated pest management strategies .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, the bromomethyl group can be introduced via alkylation of the parent phenyl compound using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via substitution reactions. Temperature control (e.g., 0–5°C for exothermic reactions) and solvent selection (polar aprotic solvents like DMF or THF) are critical to minimize side products such as di-brominated derivatives. Reaction progress should be monitored using TLC or HPLC to ensure intermediate stability .

Q. How can researchers ensure purity of the compound during isolation?

  • Methodological Answer : Purification methods include column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Advanced techniques like preparative HPLC with a C18 column and acetonitrile/water mobile phase can resolve closely related impurities (e.g., isomers or bromination byproducts). Purity validation via ¹H/¹³C NMR (integration of aromatic and methoxy protons) and GC-MS (monitoring molecular ion peaks at m/z ≈ 297 [M⁺]) is essential .

Q. What spectroscopic techniques are most reliable for structural confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous confirmation of the α,β-unsaturated ester geometry and bromomethyl substitution pattern, as demonstrated in related enoate esters (e.g., R factor = 0.036 for similar structures). Complementary techniques include FT-IR (C=O stretch at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) and ¹H NMR (vinyl proton splitting patterns and methoxy singlet integration) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in bromomethyl group reactivity under varying conditions?

  • Methodological Answer : Competing pathways (e.g., radical vs. electrophilic bromination) can be studied using isotopic labeling (e.g., D₂O quenching to track protonation sites) or computational modeling (DFT calculations for transition-state energetics). For example, DFT studies on analogous brominated enoates reveal that steric hindrance from the methoxy group directs bromination to the ortho position, with activation barriers differing by ~5 kcal/mol between pathways .

Q. What computational approaches are suitable for predicting the compound’s reactivity in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model reaction intermediates and regioselectivity. Molecular docking studies (AutoDock Vina) may predict interactions with biological targets (e.g., enzyme active sites), while molecular dynamics simulations (AMBER force fields) assess stability in solvent environments. These methods are validated against experimental SC-XRD and kinetic data .

Q. How can researchers address discrepancies in crystallographic vs. solution-phase conformational data?

  • Methodological Answer : SC-XRD (solid-state) and NOESY NMR (solution-phase) comparisons are critical. For instance, the Z/E configuration of the propenoate moiety may differ due to crystal packing effects. Variable-temperature NMR (VT-NMR) can detect conformational flexibility, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···O contacts) that stabilize solid-state structures .

Q. Analytical and Safety Considerations

Q. What safety protocols are recommended for handling brominated intermediates?

  • Methodological Answer : Use fume hoods, nitrile gloves, and eye protection due to the compound’s lachrymatory and alkylating potential. Spill containment requires inert adsorbents (vermiculite) and neutralization with 10% sodium thiosulfate. First-aid measures include immediate flushing of exposed skin/eyes with water and medical consultation for inhalation exposure .

Q. How can researchers mitigate degradation during storage?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced decomposition. Stability assays (HPLC-UV at 254 nm) should monitor hydrolysis of the ester group or bromide loss over time. Lyophilization or desiccant use (silica gel) minimizes moisture-driven degradation .

Application-Oriented Questions

Q. What strategies enhance the compound’s utility in multicomponent reactions?

  • Methodological Answer : The α,β-unsaturated ester acts as a Michael acceptor in organocatalytic reactions. For example, asymmetric additions using cinchona alkaloid catalysts (e.g., hydrocyanation) yield chiral intermediates. Optimize solvent polarity (e.g., toluene for low dielectric constant) and catalyst loading (5–10 mol%) to improve enantiomeric excess (ee >90%) .

Q. How can the bromomethyl group be functionalized for target-specific applications?

  • Methodological Answer : Nucleophilic substitution (e.g., with amines or thiols) or Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) introduces diverse functionalities. Kinetic studies (GC-MS monitoring) identify optimal conditions (e.g., 60°C, 12 h for Suzuki coupling) to minimize ester hydrolysis .

Properties

IUPAC Name

methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-15-8-11(12(14)16-2)10-6-4-3-5-9(10)7-13/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUDGDSNHPKOLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1CBr)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694114
Record name Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107048-59-9
Record name Methyl 2-[2-(bromomethyl)phenyl]-3-methoxyprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

20.6 g of the methyl α-(2-methylphenyl)-β-methoxyacrylate obtained as described in method A, 17.65 g of N-bromosuccinimide, 0.2 g of azobisisobutyronitrile and 150 ml of CCl4 are slowly heated to 90° C. and kept at this temperature until all of the succinimide floats on the solvent. The mixture is filtered, the filtrate is evaporated down, and the oil which remains is dissolved in about 5 ml of acetone and brought to crystallization with n-hexane. 27.5 g of colorless crystals of melting point 86°-87° C. are obtained.
Name
methyl α-(2-methylphenyl)-β-methoxyacrylate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
17.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

20.6 g of the methyl α-(2-methylphenyl)-β-methoxyacrylate obtained by Method A, 17.65 g of N-bromosuccinimide, 0.2 g of azodiisobutyronitrile and 150 ml of CCl4 are slowly heated to 90° C. This temperature is maintained until all the succinimide is floating on the solvent. Filtration is followed by concentrating, the remaining oil is dissolved in about 5 ml of acetone, and n-hexane is added to bring about crystallization. This gives 27.5 g of colorless crystals of mp 86°-87° C.
Name
methyl α-(2-methylphenyl)-β-methoxyacrylate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
17.65 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

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COC=C(C(=O)OC)c1ccccc1C
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Synthesis routes and methods IV

Procedure details

20.6 g of the methyl α-(2-methylphenyl)-β-methoxyacrylate obtained as described in Method A, 17.65 g of bromosuccinimide, 0.2 g of azobisisobutyronitrile and 150 ml of CCl4 are slowly heated to 90° C. and kept at this temperature until all the succinimide floats on the solvent. The mixture is filtered, the filtrate is evaporated down, the remaining oil is dissolved in about 5 ml of acetone and the solution is brought to crystallization with n-hexane. 27.5 g of colorless crystals of melting point 86°-87° C. are obtained.
Name
methyl α-(2-methylphenyl)-β-methoxyacrylate
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
17.65 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five

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